molecular formula C21H23N3O5 B4076809 N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide

N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide

Cat. No.: B4076809
M. Wt: 397.4 g/mol
InChI Key: LFJUIRFBLHOUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide, also known as HPPH, is a photosensitizer molecule that has been used in scientific research for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer molecule and light to produce reactive oxygen species (ROS) that can kill cancer cells. HPPH is a promising photosensitizer molecule due to its high efficiency in generating ROS and its ability to selectively target cancer cells.

Mechanism of Action

The mechanism of action of N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide in PDT involves the absorption of light by the photosensitizer molecule, which leads to the formation of ROS that can cause damage to cancer cells. This compound has a high quantum yield for singlet oxygen generation, which makes it an effective photosensitizer.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in preclinical studies. It has also been shown to have good tissue penetration, which is important for the treatment of deep-seated tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide as a photosensitizer molecule is its high efficiency in generating ROS. It also has good selectivity for cancer cells over normal cells, which reduces the risk of damage to healthy tissue. However, one limitation of this compound is its relatively short half-life, which means that it may not be effective for long-term treatments.

Future Directions

There are several future directions for research on N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide and its use in PDT. One area of research is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its half-life. Another area of research is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide has been extensively studied for its potential use in PDT for the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer. In preclinical studies, this compound has been shown to be highly effective in killing cancer cells and has demonstrated good selectivity for cancer cells over normal cells.

Properties

IUPAC Name

N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c25-13-11-16-7-3-4-12-23(16)21(27)18-9-1-2-10-19(18)22-20(26)15-6-5-8-17(14-15)24(28)29/h1-2,5-6,8-10,14,16,25H,3-4,7,11-13H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJUIRFBLHOUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide
Reactant of Route 2
N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide
Reactant of Route 3
N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide
Reactant of Route 5
N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.